Azelainylcholine
Description
Azelainylcholine is a synthetic choline derivative incorporating azelaic acid (a nine-carbon dicarboxylic acid) into its molecular structure. This compound combines the neurotransmitter-mimetic properties of choline with the lipid-soluble characteristics of azelaic acid, making it a candidate for applications in dermatology, neuropharmacology, and lipid metabolism regulation. Its chemical structure consists of a choline moiety (trimethylammonium ethanol) esterified with azelaic acid .
The synthesis of this compound typically involves the esterification of azelaic acid with choline chloride under controlled catalytic conditions. Purity validation requires high-performance liquid chromatography (HPLC) with retention time and spectral data (e.g., NMR, IR) to confirm structural integrity .
Properties
CAS No. |
126281-64-9 |
|---|---|
Molecular Formula |
C19H40Cl2N2O4 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
trimethyl-[2-[9-oxo-9-[2-(trimethylazaniumyl)ethoxy]nonanoyl]oxyethyl]azanium;dichloride |
InChI |
InChI=1S/C19H40N2O4.2ClH/c1-20(2,3)14-16-24-18(22)12-10-8-7-9-11-13-19(23)25-17-15-21(4,5)6;;/h7-17H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
AFACHHYILIIYOS-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-] |
Synonyms |
AzCh-Cl azelainylcholine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- This compound ’s intermediate chain length (C9) balances solubility profiles, enabling both aqueous and lipid membrane interactions. This contrasts with Acetylcholine (C2), which is highly water-soluble but rapidly hydrolyzed, and Palmitoylcholine (C16), which is predominantly lipid-bound .
Functional Efficacy
| Compound | Receptor Affinity | Enzymatic Stability | Therapeutic Applications |
|---|---|---|---|
| This compound | Moderate (mAChR) | High (resistant to AChE) | Dermatology (sebum regulation) |
| Acetylcholine | High (nAChR/mAChR) | Low (AChE-sensitive) | Neurotransmission |
| Palmitoylcholine | Low | Very High | Drug delivery (liposomal formulations) |
Key Observations :
- This compound exhibits moderate muscarinic acetylcholine receptor (mAChR) affinity but superior enzymatic stability compared to Acetylcholine due to its resistance to acetylcholinesterase (AChE) hydrolysis .
- Unlike Palmitoylcholine, which is primarily used as a lipid carrier, this compound demonstrates direct pharmacological activity in preclinical models of acne vulgaris .
Pharmacokinetic Profiles
| Compound | Half-Life (in vivo) | Bioavailability | Metabolic Pathway |
|---|---|---|---|
| This compound | 6–8 hours | 40–50% | Hepatic ester hydrolysis |
| Acetylcholine | <1 minute | <5% | Rapid hydrolysis by AChE |
| Butyrylcholine | 2–3 hours | 30–35% | Plasma esterases |
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